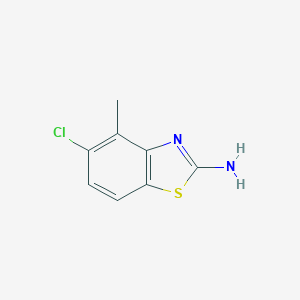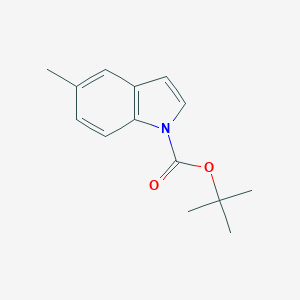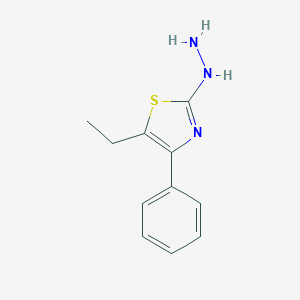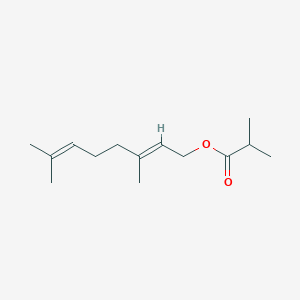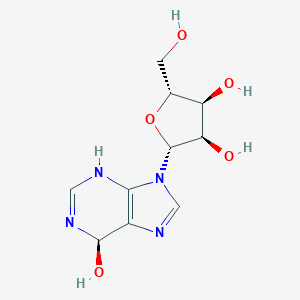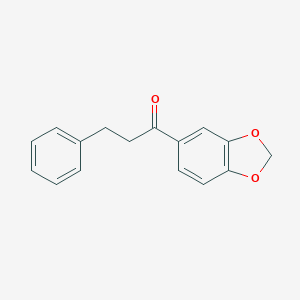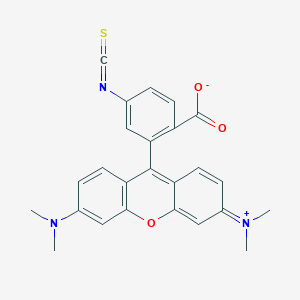
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate, also known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to have multiple mechanisms of action, depending on the research field. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to bind to the active site of enzymes, which can lead to the inhibition or activation of their activity. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to modulate the activity of different neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
生化学的および生理学的効果
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to have different biochemical and physiological effects, depending on the research field. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to inhibit or activate the activity of enzymes, which can lead to changes in metabolic pathways. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to modulate the activity of different neurotransmitter systems, which can lead to changes in behavior and mood.
実験室実験の利点と制限
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate also has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.
将来の方向性
There are several future directions for research on Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a drug candidate for the treatment of neurological disorders, and the exploration of its role as a tool for studying the binding of ligands to proteins. Additionally, further research is needed to understand the long-term effects of Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate on the brain and body, as well as its potential toxicity.
Conclusion
In conclusion, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate as a tool for scientific research and as a drug candidate for the treatment of neurological disorders.
合成法
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate can be synthesized using different methods, including the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylate with ethyl chloroformate, followed by the reaction with ammonia. Another method involves the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylic acid with thionyl chloride, followed by the reaction with ethylamine. These methods have been reported to yield Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate in good yields and high purity.
科学的研究の応用
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been reported to have acetylcholinesterase inhibitory activity. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used as a probe to study the binding of ligands to proteins, as it can bind to the active site of enzymes. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used as a tool to study the role of neurotransmitters in the brain, as it can modulate the activity of different neurotransmitter systems.
特性
CAS番号 |
127045-27-6 |
|---|---|
製品名 |
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate |
分子式 |
C6H10N4O2S |
分子量 |
202.24 g/mol |
IUPAC名 |
ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-12-6(11)4-5(13-2)10(7)9-8-4/h3,7H2,1-2H3 |
InChIキー |
TXALYNYTRICNPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)N)SC |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)N)SC |
同義語 |
1H-1,2,3-Triazole-4-carboxylicacid,1-amino-5-(methylthio)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



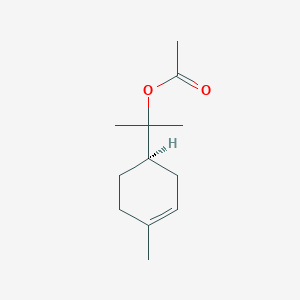
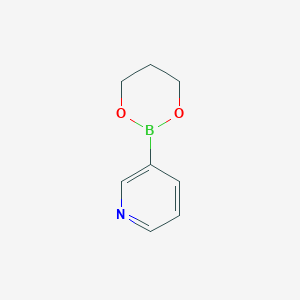
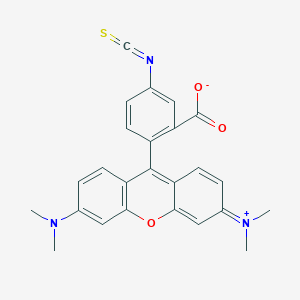
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

